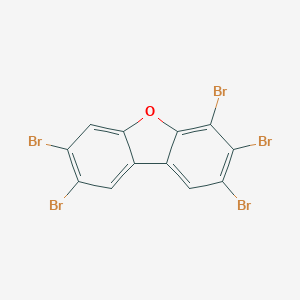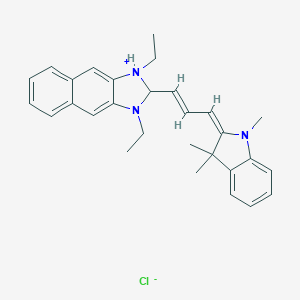
Typ-nic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typ-nic is a novel compound that has been recently discovered and is being studied for its potential use in scientific research. It is a synthetic compound that has been designed to mimic the effects of nicotine on the brain but without the addictive properties. The purpose of
Mécanisme D'action
Typ-nic works by binding to the same receptors in the brain that nicotine binds to. However, it does not activate these receptors to the same extent as nicotine, which is why it does not have the addictive properties. Instead, Typ-nic acts as a partial agonist, meaning that it activates the receptors to a lesser extent than nicotine but still produces some of the same effects.
Effets Biochimiques Et Physiologiques
Typ-nic has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased dopamine release, increased heart rate and blood pressure, and increased respiration rate. However, the effects of Typ-nic are generally milder than those of nicotine due to its partial agonist activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Typ-nic in lab experiments is that it allows researchers to study the effects of nicotine without the confounding factor of addiction. This can be useful in understanding the mechanisms of addiction and developing new treatments for nicotine addiction. However, one limitation of Typ-nic is that it may not fully mimic the effects of nicotine on the brain and other physiological systems, which could limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for research on Typ-nic. One area of interest is the development of new treatments for nicotine addiction based on the partial agonist activity of Typ-nic. Another potential direction is the use of Typ-nic as a tool for studying the effects of nicotine on the brain and other physiological systems in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of Typ-nic and how they compare to those of nicotine.
Méthodes De Synthèse
Typ-nic is a synthetic compound that is synthesized using a multi-step process. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Typ-nic. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Typ-nic has potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and toxicology. It can be used to study the effects of nicotine on the brain without the addictive properties, which can be useful in understanding the mechanisms of addiction. It can also be used to study the effects of nicotine on various physiological systems, such as the cardiovascular and respiratory systems.
Propriétés
Numéro CAS |
139167-47-8 |
|---|---|
Nom du produit |
Typ-nic |
Formule moléculaire |
C29H34ClN3 |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
1,3-diethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,2-dihydrobenzo[f]benzimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H33N3.ClH/c1-6-31-25-19-21-13-8-9-14-22(21)20-26(25)32(7-2)28(31)18-12-17-27-29(3,4)23-15-10-11-16-24(23)30(27)5;/h8-20,28H,6-7H2,1-5H3;1H/b18-12+,27-17+; |
Clé InChI |
QZQKZGHOWJOTJZ-UHFFFAOYSA-O |
SMILES isomérique |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
SMILES canonique |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Synonymes |
1,3-diethyl-2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl)-1H-naphth(2,3-d)imidazolium TYP-NIC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



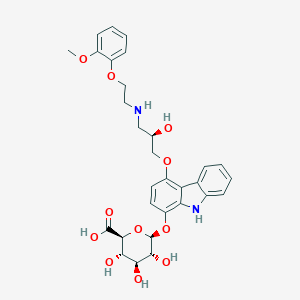
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
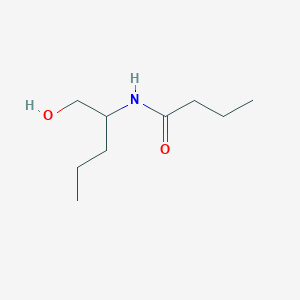
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)

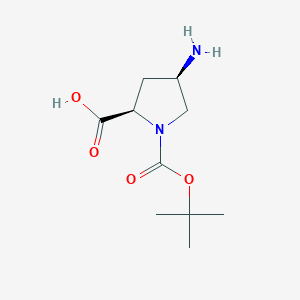
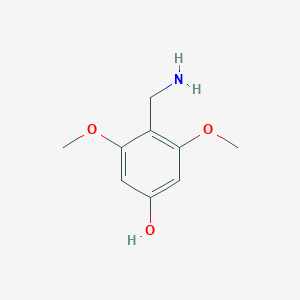
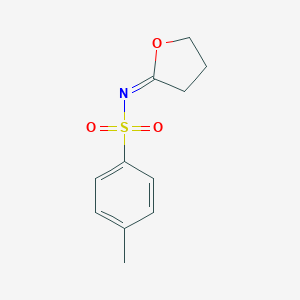


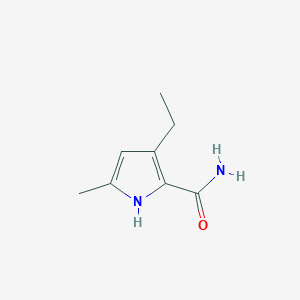
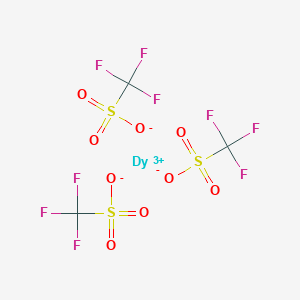
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
